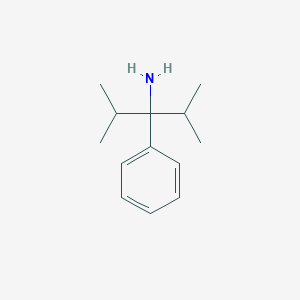
2,4-Dimethyl-3-phenylpentan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-phenylpentan-3-amine is an organic compound with the molecular formula C7H17N. It is a primary aliphatic amine characterized by a pentane backbone with two methyl groups at positions 2 and 4, and a phenyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.
Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.
Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro compounds, amides.
Reduction: Secondary or tertiary amines.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.
科学的研究の応用
2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.
類似化合物との比較
2,4-Dimethyl-3-phenylpentan-3-amine is structurally similar to other amines, such as:
2,4-Dimethylpentan-3-amine: Lacks the phenyl group.
3-Phenylpentan-3-amine: Lacks the methyl groups at positions 2 and 4.
2,4-Dimethyl-3-aminopentane: Similar structure but different functional group placement.
Uniqueness: The presence of both the phenyl group and the methyl groups at specific positions gives this compound unique chemical properties and reactivity compared to its analogs.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
2,4-dimethyl-3-phenylpentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3 |
InChIキー |
OQWVGYUWTXMDBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















